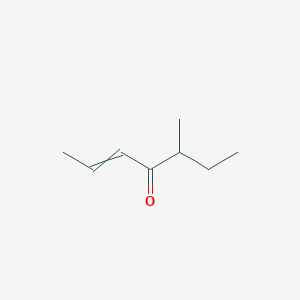

2-Hepten-4-one, 5-methyl-

Cat. No. B7949245

M. Wt: 126.20 g/mol

InChI Key: ARJWAURHQDJJAC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04563365

Procedure details

2-Butylmagnesium bromide is prepared from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether. 56 g of crotonaldehyde dissolved in 60 ml of ether are added dropwise to the solution at 0° to 10° C. The mixture is then boiled for 2 hours under reflux temperature. Thereafter it is cooled, the batch decomposed with ice water/hydrochloric acid and the product extracted, neutralized and distilled. 56 g of 5-methyl-hept-2-en-4-ol of boiling point 70° C./18 mb are obtained. To 52 g of this alcohol there is slowly added a mixture of 40.34 g of sodium dichromate and 54.1 g of sulphuric acid, while cooling with ice. After a further hour's reaction at room temperature, the batch is extracted with ether, the organic phase is washed until neutral, the solvent stripped off and the crude product distilled. Redistillation using a slotted tube column gives 17.2 g of 5-methyl-hept-2-en-4-one of boiling point 72° C./20 mb.

Name

alcohol

Quantity

52 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH2:8][CH3:9])[CH:3]([OH:7])[CH:4]=[CH:5][CH3:6].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>>[CH3:1][CH:2]([CH2:8][CH3:9])[C:3](=[O:7])[CH:4]=[CH:5][CH3:6] |f:1.2.3|

|

Inputs

Step One

|

Name

|

alcohol

|

|

Quantity

|

52 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C=CC)O)CC

|

Step Two

|

Name

|

|

|

Quantity

|

40.34 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

54.1 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a further hour's reaction at room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the batch is extracted with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase is washed until neutral, the solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the crude product distilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Redistillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(C=CC)=O)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17.2 g | |

| YIELD: CALCULATEDPERCENTYIELD | 33.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04563365

Procedure details

2-Butylmagnesium bromide is prepared from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether. 56 g of crotonaldehyde dissolved in 60 ml of ether are added dropwise to the solution at 0° to 10° C. The mixture is then boiled for 2 hours under reflux temperature. Thereafter it is cooled, the batch decomposed with ice water/hydrochloric acid and the product extracted, neutralized and distilled. 56 g of 5-methyl-hept-2-en-4-ol of boiling point 70° C./18 mb are obtained. To 52 g of this alcohol there is slowly added a mixture of 40.34 g of sodium dichromate and 54.1 g of sulphuric acid, while cooling with ice. After a further hour's reaction at room temperature, the batch is extracted with ether, the organic phase is washed until neutral, the solvent stripped off and the crude product distilled. Redistillation using a slotted tube column gives 17.2 g of 5-methyl-hept-2-en-4-one of boiling point 72° C./20 mb.

Name

alcohol

Quantity

52 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH2:8][CH3:9])[CH:3]([OH:7])[CH:4]=[CH:5][CH3:6].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>>[CH3:1][CH:2]([CH2:8][CH3:9])[C:3](=[O:7])[CH:4]=[CH:5][CH3:6] |f:1.2.3|

|

Inputs

Step One

|

Name

|

alcohol

|

|

Quantity

|

52 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C=CC)O)CC

|

Step Two

|

Name

|

|

|

Quantity

|

40.34 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

54.1 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a further hour's reaction at room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the batch is extracted with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase is washed until neutral, the solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the crude product distilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Redistillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(C=CC)=O)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17.2 g | |

| YIELD: CALCULATEDPERCENTYIELD | 33.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |